4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid

Description

BenchChem offers high-quality 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-12-8-2-3-10-7(4-8)5-9(6-11(10)13)17(14,15)16/h2-6,12-13H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNCWYFISJTFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066782 | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22346-43-6 | |

| Record name | N-Methyl J acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22346-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022346436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-7-(methylamino)naphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes and a molecule of interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis and drug development, offering insights into its structure, reactivity, and potential applications.

Chemical Identity and Physical Properties

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, also known by synonyms such as 7-(Methylamino)-4-hydroxynaphthalene-2-sulfonic acid and Broenner's acid, is a substituted naphthalenesulfonic acid.[1][] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁NO₄S | [1] |

| Molecular Weight | 253.28 g/mol | [] |

| CAS Number | 22346-43-6 | [3] |

| Appearance | Orange to reddish powder | [] |

| Solubility | Soluble in water | [] |

| pH | Acidic in aqueous solution | [] |

| Purity | Typically >98% | [] |

Molecular Structure and Spectroscopic Analysis

The structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, featuring a naphthalene core with hydroxyl, methylamino, and sulfonic acid functional groups, is crucial to its chemical behavior.

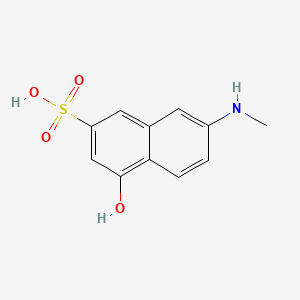

Caption: Molecular structure of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

Aromatic Protons: The naphthalene ring protons are expected to appear as a series of doublets and multiplets in the range of δ 7.0-8.5 ppm. The electron-donating hydroxyl and methylamino groups and the electron-withdrawing sulfonic acid group will influence the chemical shifts of the adjacent protons.

-

Methyl Protons: The protons of the methyl group attached to the nitrogen are expected to appear as a singlet around δ 2.5-3.0 ppm.

-

Hydroxyl and Amino Protons: The hydroxyl and amino protons will likely appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.

¹³C NMR (Predicted):

-

Aromatic Carbons: The ten carbons of the naphthalene ring are expected to resonate in the range of δ 110-140 ppm. The carbons bearing the substituents will show distinct chemical shifts due to the electronic effects of the functional groups.

-

Methyl Carbon: The methyl carbon is expected to appear in the aliphatic region, around δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on the spectra of similar compounds, the following peaks can be anticipated:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A moderate peak around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

-

S=O Stretch: Strong absorptions in the range of 1030-1070 cm⁻¹ and 1150-1260 cm⁻¹ for the sulfonic acid group.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

UV-Vis Spectroscopy

The UV-Vis spectrum of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid in an aqueous solution is expected to exhibit absorption maxima characteristic of the naphthalene chromophore. The presence of auxochromic groups (hydroxyl and methylamino) and a chromophoric sulfonic acid group will influence the wavelength and intensity of these absorptions. For comparison, 2-naphthalenesulfonic acid shows absorption maxima that can be used as a reference point for analysis.[7]

Reactivity Profile

The reactivity of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is governed by the interplay of its functional groups on the naphthalene ring.

-

Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methylamino groups. The sulfonic acid group is a deactivating group. The positions for substitution will be directed by these functional groups.

-

Reactions of the Sulfonic Acid Group: The sulfonic acid group can undergo reactions typical for this functionality, such as conversion to sulfonyl chlorides or amides. It can also be removed under certain conditions.[8]

-

Reactions of the Hydroxyl and Amino Groups: The hydroxyl and amino groups can be acylated, alkylated, or undergo other reactions characteristic of phenols and secondary amines.

Proposed Synthesis Protocol

An experimental synthesis protocol for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is not explicitly detailed in the readily available literature. However, a plausible synthetic route can be proposed based on the known synthesis of the analogous compound, 4-Hydroxy-7-(phenylamino)-2-naphthalenesulfonic acid.[1] The synthesis would likely involve the sulfonation of a suitable aminonaphthol precursor followed by methylation of the amino group.

A potential starting material is 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-acid). The synthesis could proceed as follows:

Step 1: Methylation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid

-

Dissolve 7-amino-4-hydroxy-2-naphthalenesulfonic acid in an appropriate aqueous alkaline solution.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution.

-

Control the reaction temperature and pH to favor N-methylation over O-methylation.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Caption: Proposed synthesis workflow for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.

Applications in Drug Development

Naphthalenesulfonic acid derivatives have emerged as a scaffold of interest in drug discovery. Their ability to interact with biological targets makes them valuable starting points for the design of novel therapeutic agents.

-

Enzyme Inhibition: Certain naphthalenesulfonic acid derivatives have been shown to inhibit viral enzymes. For instance, derivatives of this class have demonstrated inhibitory activity against HIV-1 and HIV-2 reverse transcriptase, suggesting their potential as anti-AIDS agents.[9]

-

Receptor Antagonism: The naphthalene scaffold has been utilized in the design of antagonists for chemokine receptors. Specifically, naphthalene-sulfonamide derivatives have been synthesized and evaluated as antagonists of the human CCR8 receptor, which is a target for inflammatory diseases.[10]

-

Fluorescent Probes: The fluorescence of some naphthalenesulfonic acid derivatives is sensitive to the polarity of their environment. This property has been exploited to use them as probes to study the hydrophobic pockets of proteins.[11]

Safety and Handling

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a versatile chemical compound with established use as a dye intermediate and growing interest in the field of drug development. Its rich chemistry, stemming from the substituted naphthalene core, offers numerous possibilities for synthetic transformations and the design of novel molecules with specific biological activities. This guide provides a foundational understanding of its chemical properties, which is essential for any researcher or scientist working with this compound. Further experimental investigation into its spectroscopic properties and reactivity will undoubtedly uncover new applications and expand its utility in various scientific disciplines.

References

- Supporting information for a manuscript. The Royal Society of Chemistry. (URL not provided)

-

Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. PubMed. (URL: [Link])

-

Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities. PubMed. (URL: [Link])

- (No title provided)

-

UV-Vis Absorption 2-Naphthalenesulfonic acid - SIELC Technologies. (URL: [Link])

-

Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. (URL: [Link])

- (No title provided)

- (No title provided)

- (No title provided)

- (No title provided)

- (No title provided)

-

2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- - Substance Details - SRS | US EPA. (URL: [Link])

-

Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. MDPI. (URL: [Link])

- (No title provided)

-

New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis. PubMed. (URL: [Link])

- (No title provided)

- (No title provided)

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. (URL: [Link])

- (No title provided)

- (No title provided)

- (No title provided)

- (No title provided)

- (No title provided)

Sources

- 1. benchchem.com [benchchem.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. UV-Vis Absorption 2-Naphthalenesulfonic acid | SIELC Technologies [sielc.com]

- 8. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group [mdpi.com]

- 9. Potential anti-AIDS naphthalenesulfonic acid derivatives. Synthesis and inhibition of HIV-1 induced cytopathogenesis and HIV-1 and HIV-2 reverse transcriptase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (CAS: 22346-43-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, commonly known as N-Methyl J-Acid. This naphthalenic derivative is a crucial intermediate in the synthesis of a variety of reactive and direct azo dyes. This document consolidates information on its chemical identity, physicochemical properties, synthesis, and reactivity. A detailed exploration of its role as a coupling component in azo dye formation is presented, including the underlying mechanism of electrophilic aromatic substitution. Furthermore, this guide outlines established analytical techniques for its characterization and discusses the broader context of naphthalenesulfonic acid derivatives in scientific research, including potential, yet underexplored, avenues in medicinal chemistry.

Introduction and Chemical Identity

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is a bifunctional aromatic compound containing a naphthalene core substituted with hydroxyl, secondary amine, and sulfonic acid groups. Its primary industrial significance lies in its role as a "coupling component" in the synthesis of azo dyes. The strategic placement of the electron-donating hydroxyl and methylamino groups activates the aromatic ring, making it highly susceptible to electrophilic attack by diazonium salts, a critical step in dye formation[1][2][3]. The sulfonic acid group imparts water solubility to the molecule and its subsequent dye products, a vital property for textile dyeing processes[4].

Known by several synonyms, most notably N-Methyl J-Acid, it is a derivative of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J-Acid)[5]. Its unique substitution pattern dictates the final color and properties of the dyes synthesized from it.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of N-Methyl J-Acid is essential for its handling, application in synthesis, and analytical characterization.

General Properties

| Property | Value | Source(s) |

| CAS Number | 22346-43-6 | [6][7][8] |

| Molecular Formula | C₁₁H₁₁NO₄S | [4][6][9] |

| Molecular Weight | 253.27 g/mol | [4][6][9] |

| Appearance | Grey, brown, or off-white crystalline powder or moist solid | [4][9] |

| Common Synonyms | N-Methyl J-Acid, 4-Hydroxy-7-methylamino-naphthalene-2-sulphonic acid | [8][9] |

| Solubility | Soluble in dilute alkaline solutions; sparingly soluble in water | [4][9] |

Spectroscopic Data (Predicted)

-

¹H NMR: Expected signals would include aromatic protons on the naphthalene ring, a singlet for the N-methyl group, and exchangeable protons for the hydroxyl and amino groups. The coupling patterns of the aromatic protons would be complex due to the substitution pattern.

-

¹³C NMR: Aromatic carbons would appear in the range of 110-150 ppm. Signals for the methyl carbon, and carbons attached to the nitrogen, oxygen, and sulfur atoms would also be present at characteristic shifts.

-

FTIR: Key vibrational bands would be expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C aromatic ring stretches (~1450-1600 cm⁻¹), and strong bands corresponding to the S=O stretches of the sulfonate group (~1030-1080 cm⁻¹ and ~1150-1250 cm⁻¹).

-

Mass Spectrometry: The nominal mass would be 253 g/mol . Electrospray ionization (ESI) in negative mode would likely show a prominent ion at m/z 252 [M-H]⁻.

Synthesis and Purification

N-Methyl J-Acid is typically synthesized via a nucleophilic substitution reaction on J-Acid (7-amino-4-hydroxy-2-naphthalenesulfonic acid).

Synthesis Workflow

The established synthesis route involves the reaction of J-Acid with a methylating agent, typically methylamine, in the presence of sodium bisulfite. The bisulfite plays a crucial role in facilitating the substitution reaction, a process known as the Bucherer reaction or a variation thereof.

Caption: Workflow for the synthesis of N-Methyl J-Acid.

Detailed Synthesis Protocol

This protocol is synthesized from patent literature and represents a standard laboratory-scale procedure[5][10].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend J-Acid (1 molar equivalent) in an aqueous solution.

-

Reagent Addition: Add sodium bisulfite (typically 1.5-2.0 molar equivalents) and an aqueous solution of monomethylamine (typically 3-4 molar equivalents) to the flask[10].

-

Reaction Conditions: Heat the mixture to reflux, maintaining a temperature between 95-105 °C[5]. The reaction is typically monitored by thin-layer chromatography (TLC) until the consumption of J-Acid is complete (less than 1% remaining)[10]. This can take 20-40 hours[10].

-

Product Isolation: While maintaining a high temperature (e.g., >90 °C), slowly add a strong mineral acid (e.g., concentrated hydrochloric acid) to the reaction mixture[5][10]. This "hot coagulation" is critical for achieving a high yield by preventing the equilibrium from shifting back to the starting materials[5].

-

Filtration and Washing: The precipitated N-Methyl J-Acid is collected by vacuum filtration. The filter cake is washed with water or a brine solution to remove inorganic salts and residual acid[10]. The product is typically obtained as a moist paste or can be dried to a powder.

Chemical Reactivity and Applications

The primary application of N-Methyl J-Acid is as a key building block for high-performance reactive azo dyes used in the textile industry[1][2][4][9].

Mechanism of Azo Coupling: Electrophilic Aromatic Substitution

Azo coupling is a classic electrophilic aromatic substitution (EAS) reaction. The N-Methyl J-Acid acts as the nucleophilic component (the coupling component), which is attacked by a highly electrophilic aryldiazonium ion.

-

Generation of the Electrophile: A primary aromatic amine (the diazo component) is treated with sodium nitrite and a strong acid at low temperatures (0-5 °C) to generate the aryldiazonium salt (Ar-N₂⁺).

-

Activation of the Nucleophile: The reaction is typically carried out under slightly alkaline conditions (pH 7.5-8.5)[3]. This deprotonates the phenolic hydroxyl group to form a much more strongly activating phenoxide ion (-O⁻). Both the phenoxide and the methylamino groups are powerful ortho-, para-directing activators.

-

Electrophilic Attack: The aryldiazonium ion attacks the electron-rich naphthalene ring. The substitution occurs predominantly at the position ortho to the hydroxyl group (C5) due to the strong activating and directing effect of the phenoxide ion. The steric bulk of the sulfonic acid group at C2 and the per-position (C8) may hinder attack at C1 and C3.

Caption: Generalized Azo Coupling Reaction.

The resulting azo compound possesses an extended conjugated system, which is responsible for its color. The exact shade is fine-tuned by the choice of the diazonium component and any further reactions on the dye molecule[3].

Role in Drug Development and Medicinal Chemistry

While N-Methyl J-Acid itself is not known to have direct therapeutic applications, the naphthalene scaffold is a common feature in many approved drugs and biologically active molecules[11][12]. Naphthalene derivatives exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties[11][12].

The specific substitution pattern of N-Methyl J-Acid, with its hydrogen-bond donating and accepting groups and its water-solubilizing sulfonate moiety, presents a chemical scaffold that could be explored for biological activity. Its established synthesis makes it an accessible starting material for generating derivative libraries for screening. To date, however, no significant biological activities have been reported for this specific compound in the public literature, representing a potential area for future investigation.

Analytical Methodologies

Proper analytical methods are crucial for assessing the purity of N-Methyl J-Acid and for monitoring its reactions.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most suitable method for the analysis of this polar, water-soluble compound.

Recommended Protocol:

-

Column: A C18-bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice for separating aromatic compounds.

-

Mobile Phase: A gradient elution is typically required.

-

Gradient Program (Example):

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthalene chromophore (e.g., 230 nm or 254 nm).

-

Sample Preparation: The sample should be dissolved in a diluent that is compatible with the initial mobile phase conditions, such as a water/acetonitrile mixture, to ensure good peak shape.

Caption: Basic workflow for HPLC analysis.

Safety and Handling

As a chemical intermediate, 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid requires careful handling in a laboratory or industrial setting.

-

Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid (N-Methyl J-Acid) is a well-established and industrially significant chemical intermediate. Its value is rooted in its specific molecular architecture, which is ideally suited for the synthesis of azo dyes. This guide has provided a detailed framework for its synthesis, characterization, and reactivity, aiming to equip researchers with the necessary technical knowledge for its use. While its primary application remains in the dye industry, its status as a readily synthesized naphthalene derivative suggests untapped potential for exploration in other areas of chemical and pharmaceutical research.

References

- JPS5579360A - Preparation of n-methyl j-acid.

-

Trends in the synthesis and application of some reactive dyes: A review. CORE. (URL: [Link])

-

Trends in the synthesis and application of some reactive dyes: A review. ResearchGate. (URL: [Link])

-

PRAVINSINH, P., PATEL, D., & PATEL, K. (2012). SYNTHESIS, CHARACTERIZATION AND DYEING ASSESSMENT OF NOVEL HOT BRAND BISAZO REACTIVE DYES ON SILK, WOOL AND COTTON FABRICS. Sardar Patel University. (URL: [Link])

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Open-Chain 3-Alkyl-1,2,3-triazene. Semantic Scholar. (URL: [Link])

- SU914551A1 - Process for producing n-methyl-j-acid.

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. (URL: [Link])

-

Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Save My Exams. (URL: [Link])

-

Electrophilic Substitution Reaction Mechanism. BYJU'S. (URL: [Link])

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (URL: [Link])

-

N METHYL J ACID at latest price In Ankleshwar. IndiaMART. (URL: [Link])

-

N-Methyl J-Acid. Himalaya Chemicals. (URL: [Link])

-

STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. International Journal of Creative Research Thoughts. (URL: [Link])

-

Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. (URL: [Link])

-

2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- - Substance Details. US EPA. (URL: [Link])

-

2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-. SIELC Technologies. (URL: [Link])

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. (URL: [Link])

-

1.31: Electrophilic Substitution. Chemistry LibreTexts. (URL: [Link])

-

N – METHYL J - ACID. JEMBY CHEM LIMITED. (URL: [Link])

-

7-Amino-4-hydroxy-2-naphthalenesulfonic acid - Optional[13C NMR] - Spectrum. Spectrabase. (URL: [Link])

-

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. ChemBK. (URL: [Link])

-

N-Methyl-Gamma acid. CAS Common Chemistry. (URL: [Link])

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL: [Link])

-

Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. (URL: [Link])

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon. (URL: [Link])

-

Tips for practical HPLC analysis. Shimadzu. (URL: [Link])

-

HPLC Column Technical Guide. GL Sciences. (URL: [Link])

-

Buy N METHYL J ACID at the Best Price, Supplier in Mumbai. IndiaMART. (URL: [Link])

-

CAS#:22346-43-6 | 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid. Chemsrc. (URL: [Link])

- CN103896438A - Preparation method of J acid and J acid waste water comprehensive treatment and recycling method.

-

Novel leads from Heliotropium ovalifolium, 4,7,8-trimethoxy-naphthalene-2-carboxylic acid and 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde show specific IL-6 inhibitory activity in THP-1 cells and primary human monocytes. PubMed. (URL: [Link])

-

Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. (URL: [Link])

-

N METHYL J ACID | Cas no 22346-43-6 | Manufacturer, Supplier, Exporter, India. Universal Dye Chem. (URL: [Link])

-

7-HYDROXY-2-NAPHTHALENESULFONIC ACID. gsrs. (URL: [Link])

-

Chemical composition and biological effects of kratom (Mitragyna speciosa): In vitro studies with implications for efficacy and safety. Scientific Reports. (URL: [Link])

-

FTIR spectrum of 7-hydroxy-4-methyl coumarin. ResearchGate. (URL: [Link])

-

7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. PubMed Central. (URL: [Link])

-

FTIR-spectra of compounds: (2S)-7-Hydroxy-5-methoxy-6,8-dimethyl flavanone (A) and (S)-5,7-dihydroxy-6,8-dimethyl-flavanone (B) isolated from Syzygium campanulatum. ResearchGate. (URL: [Link])

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. spuvvn.edu [spuvvn.edu]

- 4. CAS NO. : 22346-43-6 - N-Methyl J-Acid,2-Methylamine 5-Naphthol-7-Sulphonic Acid [himalayachemicals.com]

- 5. JPS5579360A - Preparation of n-methyl j-acid - Google Patents [patents.google.com]

- 6. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [cymitquimica.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | SIELC Technologies [sielc.com]

- 9. N METHYL J ACID at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]

- 10. SU914551A1 - Process for producing n-methyl-j-acid - Google Patents [patents.google.com]

- 11. Novel leads from Heliotropium ovalifolium, 4,7,8-trimethoxy-naphthalene-2-carboxylic acid and 6-hydroxy-5,7-dimethoxy-naphthalene-2-carbaldehyde show specific IL-6 inhibitory activity in THP-1 cells and primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid, a key intermediate in the synthesis of various dyes. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogs to predict its characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for the identification and characterization of this and similar naphthalenesulfonic acid derivatives. Detailed, field-proven protocols for sample analysis are also provided to ensure reliable data acquisition.

Introduction and Molecular Structure

7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid is an aromatic organic compound with the molecular formula C₁₁H₁₁NO₄S and a molecular weight of 253.27 g/mol .[1][2] Its structure, featuring a naphthalene core substituted with a hydroxyl, a methylamino, and a sulfonic acid group, makes it a valuable precursor in the synthesis of azo dyes.[1] The precise characterization of such molecules is paramount for quality control and for understanding their chemical behavior.

This guide will provide a detailed prediction of the spectroscopic data for this compound. The predictions are based on the known spectral properties of its parent compound, 7-amino-4-hydroxy-2-naphthalenesulfonic acid, and other related naphthalene derivatives.[3][4][5] The influence of the N-methylation on the spectral data will be a key point of discussion.

Below is the chemical structure of 7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid with the standard IUPAC numbering for the naphthalene ring, which will be used for the discussion of the NMR data.

Caption: Molecular structure of 7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid with IUPAC numbering.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 7-Methylamino-4-hydroxy-2-naphthalenesulfonic acid will be dominated by the vibrational modes of its hydroxyl, methylamino, and sulfonic acid groups, as well as the aromatic naphthalene core.

Expected Characteristic Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (hydroxyl) | Stretching | 3200-3600 | Strong, broad | The broadness is due to hydrogen bonding. |

| N-H (secondary amine) | Stretching | 3300-3500 | Medium | May be overlapped with the O-H band. |

| C-H (aromatic) | Stretching | 3000-3100 | Medium to weak | Characteristic of sp² C-H bonds. |

| C-H (methyl) | Stretching | 2850-2960 | Medium | From the N-CH₃ group. |

| C=C (aromatic) | Stretching | 1500-1600 | Medium to strong | Multiple bands are expected. |

| S=O (sulfonic acid) | Asymmetric stretching | 1150-1250 | Strong | A key indicator of the sulfonic acid group. |

| S=O (sulfonic acid) | Symmetric stretching | 1030-1080 | Strong | Another key indicator of the sulfonic acid group. |

| C-N (amine) | Stretching | 1250-1350 | Medium | |

| C-O (hydroxyl) | Stretching | 1200-1260 | Medium | |

| S-O (sulfonic acid) | Stretching | 650-750 | Medium |

Comparative Analysis:

The IR spectrum of the related compound, 1-amino-2-hydroxy-4-naphthalene sulfonic acid, shows characteristic broad O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region, and strong S=O stretching bands.[5] For our target molecule, the presence of the methyl group is expected to introduce C-H stretching vibrations around 2850-2960 cm⁻¹. The N-H bending vibration, typically around 1500-1600 cm⁻¹ for secondary amines, might be obscured by the aromatic C=C stretching bands.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will show signals for the aromatic protons, the N-methyl protons, and the exchangeable protons of the N-H and O-H groups. The chemical shifts of aromatic protons are significantly influenced by the electronic effects of the substituents.[6]

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H1 | 7.5 - 7.8 | Doublet | J ≈ 8-9 | |

| H3 | 7.8 - 8.2 | Singlet | - | |

| H5 | 7.6 - 7.9 | Doublet | J ≈ 8-9 | |

| H6 | 7.0 - 7.3 | Doublet of doublets | J ≈ 8-9, 2-3 | |

| H8 | 6.8 - 7.1 | Singlet | - | |

| N-H | 4.0 - 6.0 | Broad singlet | - | Exchangeable with D₂O. |

| O-H | 9.0 - 11.0 | Broad singlet | - | Exchangeable with D₂O. Phenolic protons are typically downfield. |

| N-CH₃ | 2.8 - 3.2 | Singlet | - | May show coupling to N-H in very dry solvents. |

Rationale:

-

Aromatic Protons: The hydroxyl and methylamino groups are electron-donating, causing an upfield shift (shielding) of the ortho and para protons. The sulfonic acid group is electron-withdrawing, causing a downfield shift (deshielding). The predicted shifts are based on these combined effects. The aromatic region for naphthalenesulfonic acid derivatives typically falls between 6.5 and 8.5 ppm.[6][7]

-

N-Methyl Protons: The signal for the methyl group attached to the nitrogen is expected to be a singlet in the range of 2.8-3.2 ppm.[8]

-

Exchangeable Protons: The N-H and O-H protons will appear as broad singlets and their chemical shifts are highly dependent on solvent, concentration, and temperature.[9][10] They will exchange with deuterium upon addition of D₂O, causing their signals to disappear.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C-H | 105 - 130 | |

| Aromatic C-SO₃H | 135 - 145 | |

| Aromatic C-OH | 150 - 160 | |

| Aromatic C-NHCH₃ | 140 - 150 | |

| Aromatic Quaternary C | 125 - 140 | |

| N-CH₃ | 30 - 40 |

Rationale:

-

The chemical shifts are influenced by the substituents in a similar manner to the ¹H NMR spectrum. Carbons attached to electronegative atoms (O and N) will be shifted downfield.[11] Aromatic carbons generally resonate between 120-150 ppm.[6] The N-methyl carbon is expected in the aliphatic region.[8]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique, likely in negative ion mode to deprotonate the acidic sulfonic acid and hydroxyl groups.

Predicted Fragmentation Pattern (Negative Ion Mode):

-

Molecular Ion: An intense peak for the deprotonated molecule [M-H]⁻ at m/z 252.0.

-

Major Fragments:

-

Loss of SO₃: A significant fragment at m/z 172.0, corresponding to the loss of a neutral SO₃ molecule (80 Da). This is a very common fragmentation pathway for sulfonic acids.[12]

-

Loss of SO₂: A fragment at m/z 188.0, from the loss of SO₂ (64 Da).

-

Cleavage of the N-methyl group: A fragment at m/z 237.0, corresponding to the loss of a methyl radical (15 Da).

-

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion

References

-

PubChem. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. National Center for Biotechnology Information. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

NIST. 1-Naphthalenesulfonic acid, 4-amino-3-hydroxy-. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. FT-IR spectrum of 1-amino-2-hydroxy-4-naphthalene sulfonic acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

-

ResearchGate. Mass spectra of products and fragments from naphthalene formed in electrical discharge. [Link]

-

Dyeintermediates. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. [Link]

-

ChemBK. 4-Hydroxy-7-Methylamino-2-Naphthalene Sulfonic Acid. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

ResearchGate. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]

-

NIST. 1-Naphthalenesulfonic acid. NIST Chemistry WebBook. [Link]

-

Mestrelab Research. Download NMR Predict. [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Reddit. Hydroxyl Groups in NMR. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine. [Link]

-

ACS Publications. Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. [Link]

-

PlantaeDB. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. [Link]

-

NMR Prediction. Simulate and predict NMR spectra. [Link]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Government of Canada. Screening Assessment - Naphthalene Sulfonic Acids and Salts (NSAs) Group. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

YouTube. Using NMR Spectroscopy: Methylene Groups and Signal Overlap. [Link]

-

ResearchGate. Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. [Link]

-

ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra? [Link]

-

NIH. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]

-

US EPA. 2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-. [Link]

-

Revvity Signals Software. ChemDraw. [Link]

-

SIELC Technologies. 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-. [Link]

-

ResearchGate. Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. [Link]

-

ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]

-

UAB. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

PubChem. 1-Naphthalenesulfonic acid, 4-amino-5-hydroxy-. [Link]

-

PubChem. 1-Amino-2-naphthol-4-sulfonic acid. [Link]

Sources

- 1. nmrium.com [nmrium.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Naphthalenesulfonic acid,4-amino-3-hydroxy- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-AMINO-8-NAPHTHOL-4-SULFONIC ACID(83-64-7) 1H NMR [m.chemicalbook.com]

- 8. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. uab.edu [uab.edu]

Synthesis and characterization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid

Introduction

4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid, also known as N-methyl J acid, is a significant chemical intermediate, primarily utilized in the synthesis of reactive dyes.[1] Its molecular structure, featuring a naphthalene core with hydroxyl, methylamino, and sulfonic acid functional groups, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The methodologies described herein are grounded in established chemical principles and supported by field-proven insights to ensure technical accuracy and reproducibility.

Chemical Properties and Identification

A clear understanding of the fundamental properties of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is crucial for its synthesis and handling.

| Property | Value | Source |

| CAS Number | 22346-43-6 | [2][3][4] |

| Molecular Formula | C₁₁H₁₁NO₄S | [2][4] |

| Molecular Weight | 253.27 g/mol | [4] |

| Appearance | Brown moist or dry material | [1] |

| Solubility | Soluble in dilute alkaline solutions | [1] |

| Synonyms | N-methyl J acid, 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid | [1][3] |

Synthesis of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid

The primary and industrially relevant method for the synthesis of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid is through the N-methylation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid). This transformation is a modification of the well-established Bucherer reaction, a versatile method for the conversion of naphthols to naphthylamines.[5][6]

Reaction Principle: The Bucherer Reaction with a Primary Amine

The Bucherer reaction involves the reversible conversion of a naphthol to a naphthylamine in the presence of an amine and sodium bisulfite.[5] In this specific synthesis, J acid, which already contains an amino group, undergoes a reaction with monomethylamine in the presence of sodium bisulfite. This process can be viewed as a nucleophilic substitution on the naphthalene ring, facilitated by the bisulfite addition product. A Japanese patent describes reacting J-acid with monomethylamine in an aqueous solvent in the presence of NaHSO₃ under reflux at 90-110°C.[7]

Detailed Synthesis Protocol

The following protocol is a synthesized methodology based on established industrial practices and patent literature.[7][8]

Reagents and Equipment:

-

7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid)

-

Monomethylamine (MMA, 40% aqueous solution)

-

Sodium bisulfite (NaHSO₃)

-

Sulfuric acid (H₂SO₄, 98% and dilute solutions)

-

Sodium hydroxide (Caustic soda)

-

Reaction vessel with reflux condenser and temperature control

-

Drowning vessel

-

Nutsche filter

-

Centrifuge for drying

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge J-acid, a 40% aqueous solution of monomethylamine, and a solution of sodium bisulfite.

-

Methylation: Heat the reaction mixture to reflux, maintaining a temperature of approximately 95-105°C, for an extended period, typically around 34 hours.[7][8] During this time, the MMA vapors should be condensed and refluxed back into the reactor.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the concentration of the starting J-acid is less than 1%.[9]

-

Isolation: Upon completion, the reaction mass is transferred to a drowning vessel containing dilute sulfuric acid. This step neutralizes excess methylamine and helps to precipitate the product. During this process, sulfur dioxide gas is generated and must be handled with appropriate safety measures.

-

Filtration: The precipitated product is then isolated by filtration using a Nutsche filter. The resulting wet cake is the crude 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.

-

Washing and Purification: The wet cake is washed to remove residual acids and byproducts. Further purification can be achieved by dissolving the crude product in a dilute alkaline solution, followed by reprecipitation with acid.

-

Drying: The purified wet cake is dried, typically in a centrifuge, to yield the final product as a brown powder.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methyl group attached to the nitrogen, and a broad signal for the hydroxyl proton. The coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3200-3600 cm⁻¹), the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and methyl group, and strong absorptions for the S=O stretches of the sulfonic acid group (~1030-1080 cm⁻¹ and ~1150-1250 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the compound.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of naphthalenesulfonic acid derivatives.[12][13]

Typical HPLC Method Parameters:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid for MS compatibility) and an organic solvent like acetonitrile is typically employed.[3]

-

Detection: UV detection is suitable, with the wavelength set to an absorption maximum of the compound (e.g., 254 nm or scanned for optimal wavelength).

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Characterization Workflow Diagram

Caption: Workflow for the characterization of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be observed when handling 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood, especially when handling volatile reagents like monomethylamine and during the generation of sulfur dioxide.

-

Storage: Store the compound in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This technical guide has detailed a robust and industrially relevant methodology for the synthesis of 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid via the N-methylation of J acid. The outlined characterization techniques, including spectroscopic and chromatographic methods, provide a comprehensive framework for verifying the identity and purity of the synthesized compound. Adherence to the described protocols and safety measures will enable researchers and professionals to successfully synthesize and characterize this important chemical intermediate for its various applications, particularly in the dye manufacturing industry.

References

-

U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-. Substance Details - SRS. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Bucherer reaction. Retrieved from [Link]

- Google Patents. (n.d.). JPS5579360A - Preparation of n-methyl j-acid.

- Google Patents. (n.d.). CN1140507C - J acid (7-amino-4-hydroxyl-2-naphthalenesulfonic acid) preparation method.

-

Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). SU914551A1 - Process for producing n-methyl-j-acid.

-

Nikolova, Y., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(1), 11. [Link]

-

SIELC Technologies. (2018, February 16). 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)-. Retrieved from [Link]

-

Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 127–137. [Link]

-

Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate. Retrieved from [Link]

-

IndiaMART. (n.d.). N METHYL J ACID at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat. Retrieved from [Link]

- Google Patents. (n.d.). US4324742A - Process for separation of naphthalenedisulfonic acids.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. Retrieved from [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]

-

Gujarat Pollution Control Board. (n.d.). M/s Jemby Chem Limited is a working unit at Plot No. C-1/335-337, Phase-II, GIDC Vatva, Ahmedabad, for manufacturing Dyes Interm. Retrieved from [Link]

- Google Patents. (n.d.). CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.

-

PlantaeDB. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid - Chemical Compound. Retrieved from [Link]

-

Gmeiner, G., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. Molecules, 22(7), 1198. [Link]

-

Jemby Chem Limited. (n.d.). Buy N Methyl J Acid Manufacturer, Exporter, Supplier. Retrieved from [Link]

-

Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of Chromatography A, 1200(1), 59–65. [Link]

-

Global Substance Registration System. (n.d.). METHYL 7-AMINO-4-HYDROXYNAPHTHALENE-2-SULFONATE. Retrieved from [Link]

- Torrenegra-Guerrero, M. E., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452.

- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.

- Google Patents. (n.d.). CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid.

-

ChemBK. (n.d.). 4-Hydroxy-7-Methylamino-2-Naphthalene Sulfonic Acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenesulfonic acid, 4-hydroxy-7-[[[(5-hydroxy-7-sulfo-2-naphthalenyl)amino]carbonyl]amino]-3-[2-(2-methyl-4-sulfophenyl)diazenyl]-, compd. with 2,2'-iminobis[ethanol] (1:3). Substance Details. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Naphthalenesulfonic acid. Retrieved from [Link]

Sources

- 1. N METHYL J ACID at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2-Naphthalenesulfonic acid, 4-hydroxy-7-(methylamino)- | SIELC Technologies [sielc.com]

- 4. 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid [cymitquimica.com]

- 5. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 6. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. JPS5579360A - Preparation of n-methyl j-acid - Google Patents [patents.google.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. SU914551A1 - Process for producing n-methyl-j-acid - Google Patents [patents.google.com]

- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Tobias Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Tobias acid (2-aminonaphthalene-1-sulfonic acid). Intended for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and chemical characteristics of this important organic compound. The guide includes detailed experimental protocols for its synthesis, purification, and the determination of its key properties, underpinned by the scientific rationale for each procedural step. Spectroscopic data are presented and analyzed to provide a complete profile of Tobias acid, ensuring a thorough understanding for its application in research and development.

Introduction: The Significance of Tobias Acid

Tobias acid, systematically known as 2-aminonaphthalene-1-sulfonic acid, is a key aromatic organic compound featuring both an amino and a sulfonic acid group attached to a naphthalene core.[1] Its unique bifunctionality makes it a versatile intermediate in the synthesis of a wide range of chemical entities, most notably azo dyes and pigments.[1][2] In the context of pharmaceutical research and drug development, understanding the nuanced physical and chemical properties of such intermediates is paramount for the rational design and synthesis of novel therapeutic agents. This guide aims to provide a detailed and practical understanding of Tobias acid, moving beyond a simple compilation of data to offer insights into its behavior and handling in a laboratory setting.

Molecular Structure and Identification

A thorough understanding of a molecule's properties begins with its structure. The arrangement of atoms and functional groups in Tobias acid dictates its reactivity, solubility, and spectral characteristics.

Systematic Name: 2-aminonaphthalene-1-sulfonic acid Common Name: Tobias acid CAS Number: 81-16-3[1] Molecular Formula: C₁₀H₉NO₃S[1] Molecular Weight: 223.25 g/mol [1]

The structure consists of a naphthalene ring system substituted with an amino group at the 2-position and a sulfonic acid group at the 1-position. This specific substitution pattern gives rise to its characteristic properties.

Caption: Chemical structure of Tobias acid.

Physical Properties: A Quantitative Overview

The physical properties of Tobias acid are crucial for its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below, followed by detailed experimental protocols for their determination.

| Property | Value | Source(s) |

| Appearance | White to off-white or pinkish crystalline powder/needles | |

| Melting Point | ~180-286 °C (decomposes) | [3][4] |

| Solubility | ||

| in Water (cold) | Slightly soluble (4.083 g/L at 20 °C) | [3] |

| in Water (hot) | Soluble | |

| in Ethanol | Very slightly soluble | |

| in Ether | Very slightly soluble | |

| in DMSO | Slightly soluble | [3] |

| in Methanol (heated) | Slightly soluble | [3] |

| pKa | 2.35 (at 25 °C) | [3] |

Experimental Determination of Physical Properties

3.1.1. Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[4] The procedure described below is a standard capillary method that ensures accurate and reproducible results.

Protocol:

-

Sample Preparation: Finely powder a small amount of dry Tobias acid. Introduce the powdered sample into a capillary melting point tube by tapping the open end of the tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine a rough melting range. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow, controlled rate (1-2 °C/min) as the temperature approaches the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂. For pure Tobias acid, a sharp melting point is expected, although decomposition can be observed at higher temperatures.

3.1.2. Quantitative Solubility Determination

Causality: Understanding the solubility of Tobias acid in various solvents is critical for designing reaction conditions, purification procedures (such as recrystallization), and formulation development. The following protocol is based on the shake-flask method, which is a reliable technique for determining equilibrium solubility.

Protocol:

-

Solvent Selection: Choose a range of solvents relevant to your research (e.g., water, ethanol, methanol, DMSO, ethyl acetate).

-

Sample Preparation: Add an excess amount of Tobias acid to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

-

Quantification: Analyze the concentration of Tobias acid in the filtered supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

-

Calculation: Express the solubility in appropriate units (e.g., g/L, mol/L).

Chemical Properties and Reactivity

The chemical behavior of Tobias acid is governed by the interplay of its two functional groups: the nucleophilic amino group and the acidic sulfonic acid group, both attached to the aromatic naphthalene ring.

Acidity

The sulfonic acid group is strongly acidic, with a pKa of 2.35.[3] This means that in aqueous solutions with a pH above ~2.35, Tobias acid will exist predominantly in its anionic sulfonate form. This property is key to its water solubility, particularly in neutral or alkaline conditions.

Reactivity of the Amino Group

The amino group is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, in the case of Tobias acid, the substitution pattern is already fixed. The primary reactivity of the amino group involves:

-

Diazotization: In the presence of nitrous acid (generated in situ from a nitrite salt and a strong acid), the amino group is converted into a diazonium salt. This diazonium salt is a versatile intermediate that can undergo various coupling reactions, most notably to form azo compounds. This is the cornerstone of its use in the dye industry.[2]

Caption: Diazotization of Tobias acid and subsequent azo coupling.

-

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom allows the amino group to act as a nucleophile, participating in reactions with various electrophiles.

Reactivity of the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic substitution reactions. The presence of the activating amino group and the deactivating sulfonic acid group influences the regioselectivity of these reactions. Further sulfonation of Tobias acid, for instance, leads to the formation of 2-aminonaphthalene-1,5-disulfonic acid.[3]

Stability

Tobias acid is a relatively stable compound under normal laboratory conditions. However, it is susceptible to oxidation, which can lead to discoloration of the sample. It is advisable to store it in a cool, dark, and dry place, preferably under an inert atmosphere.[3] Under strongly acidic conditions and elevated temperatures, desulfonation can occur.[3]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of Tobias acid displays characteristic absorption bands corresponding to its functional groups.

-

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ are indicative of the primary amine.

-

S=O stretching: Strong absorptions around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹ are characteristic of the sulfonic acid group.

-

O-H stretching: A broad band in the region of 3000-2500 cm⁻¹ is due to the hydroxyl group of the sulfonic acid.

-

Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ correspond to the naphthalene ring.

A representative IR spectrum can be found at the NIST Chemistry WebBook.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of Tobias acid provides valuable information about the protons on the naphthalene ring. The chemical shifts and coupling constants are influenced by the electron-donating amino group and the electron-withdrawing sulfonic acid group. A typical spectrum would show a series of multiplets in the aromatic region (approximately 7.0-9.0 ppm). The protons of the amino group may appear as a broad singlet, and the acidic proton of the sulfonic acid group is often not observed due to exchange with the solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached functional groups. The carbon attached to the sulfonic acid group will be shifted downfield, as will the carbon attached to the amino group, though to a lesser extent.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Tobias acid will show a molecular ion peak (M⁺) at m/z 223. The fragmentation pattern will be characterized by the loss of SO₃ (80 Da) and other fragments related to the naphthalene ring system.[6]

Synthesis and Purification

Synthesis of Tobias Acid via the Bucherer Reaction

Causality: The Bucherer reaction is the most common and industrially significant method for the synthesis of Tobias acid.[1] It involves the amination of 2-hydroxynaphthalene-1-sulfonic acid (Armstrong's acid) using ammonia and an aqueous sulfite or bisulfite solution. The reaction is reversible and proceeds through a series of addition-elimination steps.

Caption: Synthesis of Tobias acid via the Bucherer reaction.

Laboratory-Scale Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine 2-hydroxynaphthalene-1-sulfonic acid, a concentrated aqueous solution of ammonia, and ammonium sulfite. The molar ratios of the reactants should be optimized for maximum yield.

-

Reaction Conditions: Seal the autoclave and heat the mixture to approximately 150 °C. The pressure will increase due to the vapor pressure of the reactants. Maintain this temperature for several hours (e.g., 24-30 hours) with constant stirring.[3]

-

Work-up: After cooling the reactor to room temperature and carefully venting any excess pressure, transfer the reaction mixture to a beaker.

-

Purification and Isolation: a. Add a slurry of lime (calcium hydroxide) to the reaction mixture to precipitate inorganic salts and drive off excess ammonia by gentle heating. b. Filter the hot mixture to remove the insoluble calcium salts. c. Cool the filtrate and acidify it with hydrochloric acid to a pH of approximately 2-3. This will cause the Tobias acid to precipitate out of the solution. d. Collect the precipitated Tobias acid by vacuum filtration and wash it with cold water. e. Dry the product in a vacuum oven.

Purification by Recrystallization

Causality: Recrystallization is a powerful technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For Tobias acid, its higher solubility in hot water compared to cold water makes water an excellent solvent for recrystallization.

Protocol:

-

Solvent Selection: Place a small amount of the crude Tobias acid in a test tube and add a small amount of water. If it does not dissolve at room temperature but dissolves upon heating, water is a suitable solvent.

-

Dissolution: Place the crude Tobias acid in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture to boiling with stirring until the solid is completely dissolved. If necessary, add more hot water dropwise until a clear solution is obtained.

-

Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and dry them in a vacuum oven.

Safety and Handling

Tobias acid is an irritant to the eyes, respiratory system, and skin. It is also toxic, with a reported LD50 of 1.9 g/kg in rats. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[7] Store Tobias acid in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.

Conclusion

Tobias acid is a fundamentally important organic compound with a rich chemistry that is central to the synthesis of numerous azo dyes and pigments. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in research and industrial applications. The provided experimental protocols offer a practical framework for its synthesis, purification, and characterization, empowering researchers to confidently work with this versatile molecule.

References

-

ASTM E324-23, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2023, .

-

ChemBK. (n.d.). Tobias acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Pravin Dyechem Pvt. Ltd. (n.d.). Tobias Acid. Retrieved from [Link]

-

Spectroscopy Online. (2023, May 24). Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. Retrieved from [Link]

-

ThinkSRS. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-1-naphthalenesulfonic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

- Kaempfen, H. X. (1979). Method for tobias acid manufacture.

-

Organic Syntheses. (n.d.). Ammonium 1,2-naphthoquinone-4-sulfonate. Retrieved from [Link]

-

General Lab Safety. (n.d.). Retrieved from [Link]

-

YouTube. (2023, September 13). How to handle concentrated acids in laboratory।। Regular routine।।Series3।।Chemistry। Importance [Video]. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-1-naphthalenesulfonic acid IR spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

- US Patent No. 4,510,100. (1985). Process for the production of 2-amino-1-naphthalenesulfonic acid.

-

ResearchGate. (n.d.). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Retrieved from [Link]

-

ResearchGate. (n.d.). Assignments of the 1H- and 13C-n.m.r. spectra of tobramycin at low and high pH. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine, 44(2), 208-216.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 2-Amino-1-naphthalenesulfonic acid. Retrieved from [Link]

- European Patent No. EP0031299B1. (1983). Process for the preparation of 2-amino-1-naphthalene sulfonic acid.

-

Solubility of Things. (n.d.). 4-Aminonaphthalene-1-sulfonic acid. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- bioRxiv. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota.

-